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molecular formula C11H16 B3048984 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene CAS No. 1892-05-3

2-Ethynyl-1,3,3-trimethylcyclohex-1-ene

Cat. No. B3048984
M. Wt: 148.24 g/mol
InChI Key: QGTBEURZGSLOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05986131

Procedure details

The prerequisite 2-ethynyl-1,3,3-trimethyl-1-cyclohexene was synthesized according to standard procedures by addition of the Li-derivative of TMS-acetylene to 2,2,6-trimethylcyclohexanone, dehydration by treatment with Burgess-reagent (methoxy-carbonylsulfamoyl-triethylammonium hydroxide, inner salt), and finally desilyation with tetrabutylammonium fluoride. It has to be used immediately due to its instability.
[Compound]
Name
Li
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si]([C:5]#[CH:6])(C)(C)C.[CH3:7][C:8]1([CH3:16])[CH2:13][CH2:12][CH2:11][CH:10]([CH3:14])[C:9]1=O.CC[N+](S(/N=C(/OC)\[O-])(=O)=O)(CC)CC.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>>[C:10]([C:9]1[C:8]([CH3:16])([CH3:7])[CH2:13][CH2:12][CH2:11][C:5]=1[CH3:6])#[CH:14] |f:3.4|

Inputs

Step One
Name
Li
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)C#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C(CCC1)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[N+](CC)(CC)S(=O)(=O)/N=C(\[O-])/OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=C(CCCC1(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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